molecular formula C14H17BrN6S B11040061 6-[4-bromo-5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[4-bromo-5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11040061
M. Wt: 381.30 g/mol
InChI Key: FFTWTKJTHSCBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-BROMO-5-ISOBUTYL-1H-PYRAZOL-3-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a bromine-substituted pyrazole ring, a cyclobutyl group, and a triazolo-thiadiazole moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BROMO-5-ISOBUTYL-1H-PYRAZOL-3-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-BROMO-5-ISOBUTYL-1H-PYRAZOL-3-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alkoxides

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(4-BROMO-5-ISOBUTYL-1H-PYRAZOL-3-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the triazolo-thiadiazole core and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with pyrazole rings are known for their diverse pharmacological properties.

Uniqueness

6-(4-BROMO-5-ISOBUTYL-1H-PYRAZOL-3-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its bromine-substituted pyrazole ring and cyclobutyl group contribute to its versatility and potential for various applications.

Properties

Molecular Formula

C14H17BrN6S

Molecular Weight

381.30 g/mol

IUPAC Name

6-[4-bromo-5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-cyclobutyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H17BrN6S/c1-7(2)6-9-10(15)11(17-16-9)13-20-21-12(8-4-3-5-8)18-19-14(21)22-13/h7-8H,3-6H2,1-2H3,(H,16,17)

InChI Key

FFTWTKJTHSCBOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4CCC4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.